2-(Aminomethyl)-6-chlorophenol
Description
2-(Aminomethyl)-6-chlorophenol (CAS: 1956330-87-2; molecular formula: C₇H₈ClNO) is a chlorinated phenolic compound featuring an aminomethyl (-CH₂NH₂) substituent at the ortho position (C2) and a chlorine atom at the para position (C6) relative to the hydroxyl group (). Its structure is characterized by the SMILES string C1=CC(=C(C(=C1)Cl)O)CN and InChIKey KMKQZYBLFZSJKE-UHFFFAOYSA-N, reflecting its planar aromatic ring with polar functional groups that influence solubility, reactivity, and photophysical properties . This compound is commonly utilized in biochemical research and pharmaceutical synthesis, though its applications are constrained by safety considerations (e.g., handling as a hydrochloride salt) .
Properties
IUPAC Name |
2-(aminomethyl)-6-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKQZYBLFZSJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-6-chlorophenol typically involves the reaction of 2,6-dichlorophenol with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of the chlorine atom.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-(Aminomethyl)-6-chlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the phenol and chlorine groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 2-(Aminomethyl)-6-chlorophenol with analogous compounds:
Key Observations:
- Substituent Effects on Reactivity: The aminomethyl group (-CH₂NH₂) in this compound increases steric hindrance compared to the direct amino (-NH₂) group in 2-Amino-6-chlorophenol, reducing electrophilic aromatic substitution reactivity .
- Chlorine vs. Methyl Substitution: Replacing chlorine with a methyl group (as in 2-(Aminomethyl)-6-methylphenol HCl) diminishes electron-withdrawing effects, altering solubility and stability .
- Hydrophilicity: The ethanol side chain in 2-(2-Amino-6-chlorophenyl)ethanol enhances water solubility, making it more suitable for biological systems than the parent compound .
Photophysical and Fluorescence Properties
Chlorophenol derivatives often exhibit unique fluorescence due to conjugation between aromatic rings and substituents. For example:
- Fluorescence Emission: Compounds with chloro substituents, such as this compound, show higher emission maxima (λem) compared to non-chlorinated analogs. This is attributed to the electron-withdrawing chlorine atom stabilizing excited-state transitions .
- Methoxy vs. Chloro Groups: Methoxy-substituted analogs (e.g., 2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol in ) exhibit redshifted fluorescence due to increased electron-donating capacity, whereas chloro groups favor blue-shifted emission .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
